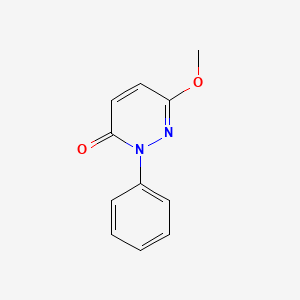
6-methoxy-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-phenyl-3(2H)-pyridazinone, also known as MPP, is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical properties and potential applications. This compound has a pyridazine ring structure with a methoxy and phenyl substituent attached to it. MPP has been synthesized through various methods, and its mechanism of action and physiological effects have been explored in detail.
Mechanism of Action
The mechanism of action of 6-methoxy-2-phenyl-3(2H)-pyridazinone is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methoxy-2-phenyl-3(2H)-pyridazinone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6-methoxy-2-phenyl-3(2H)-pyridazinone. One area of interest is its potential use as a fluorescent probe for detecting metal ions. Another area of interest is its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.
Synthesis Methods
6-methoxy-2-phenyl-3(2H)-pyridazinone can be synthesized through several methods, including the reaction of 2,3-dichloropyridazine with phenylmagnesium bromide followed by methylation with sodium methoxide. Another method involves the reaction of 2,3-dichloropyridazine with phenylhydrazine, followed by methylation with sodium methoxide. These methods have been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
6-methoxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antitumor, and antiviral activities. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, this compound has been explored for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
6-methoxy-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-7-8-11(14)13(12-10)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMJYNGWIICDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424189 |
Source


|
| Record name | 3(2H)-Pyridazinone, 6-methoxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14634-50-5 |
Source


|
| Record name | 3(2H)-Pyridazinone, 6-methoxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluoroethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5410176.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5410179.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5410184.png)
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5410185.png)
![2-[methyl(2-phenylethyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5410200.png)
![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5410206.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5410210.png)
![7-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5410218.png)

![[5-(1-cyclopentyl-1H-imidazol-2-yl)-2-ethoxyphenyl]methanol](/img/structure/B5410229.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5410239.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5410245.png)
![3-{2-[(2,4-dichlorobenzyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B5410255.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5410256.png)